molecular formula C9H11BrN2O B027745 Isopropyl 5-bromonicotinamide CAS No. 104290-45-1

Isopropyl 5-bromonicotinamide

Cat. No.: B027745
CAS No.: 104290-45-1
M. Wt: 243.1 g/mol
InChI Key: IONIYOWDLSXKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tirabrutinib, also known by its brand name Velexbru, is an orally administered, small molecule inhibitor of Bruton’s tyrosine kinase. It is being developed by Ono Pharmaceutical and Gilead Sciences for the treatment of autoimmune disorders and hematological malignancies. Tirabrutinib irreversibly and covalently binds to Bruton’s tyrosine kinase in B cells, inhibiting aberrant B cell receptor signaling in B cell-related cancers and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tirabrutinib involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of tirabrutinib involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and compliance with regulatory standards. The production process is designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring in isopropyl 5-bromonicotinamide facilitates SNAr reactions, where the bromine atom acts as a leaving group.

Reaction TypeConditionsProductYield (Analogous Example)Source
Amine SubstitutionPd catalysis, DMF, 80°C5-Aminonicotinamide derivative~60% (Ref: )
MethoxylationNaOMe, CuI, 100°C5-Methoxynicotinamide derivative~75% (Ref: )

Key considerations:

  • The electron-withdrawing amide group enhances ring activation, favoring SNAr over non-aromatic bromides .

  • Steric hindrance from the isopropyl group may reduce reaction rates compared to non-substituted analogs .

Transition Metal-Catalyzed Cross-Couplings

The bromine atom enables participation in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYield (Analogous Example)Source
4-FluorophenylPd(PPh₃)₄, K₂CO₃, THF5-Aryl nicotinamide~68% (Ref: )
VinylPdCl₂(dppf), CsF, DMF5-Vinyl nicotinamide~51% (Ref: )

Mechanistic Insight : The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination .

Radical Bromine Transfer Reactions

Under UV light or radical initiators (e.g., AIBN), the C–Br bond undergoes homolytic cleavage, enabling alkylation:

C6H4BrN2O+RHUVC6H4RN2O+HBr(Ref 6 )\text{C}_6\text{H}_4\text{BrN}_2\text{O}+\text{RH}\xrightarrow{\text{UV}}\text{C}_6\text{H}_4\text{RN}_2\text{O}+\text{HBr}\quad (\text{Ref 6 })

Limitations : Aromatic bromides exhibit lower reactivity in radical pathways compared to aliphatic analogs (e.g., isopropyl bromide) .

Functional Group Interconversion

The amide group can be hydrolyzed or reduced under controlled conditions:

ReactionConditionsProductNotesSource
Acidic HydrolysisHCl (6M), reflux, 12h5-Bromonicotinic acidAmide cleavage
LiAlH₄ ReductionTHF, 0°C → RT5-Bromo-3-aminomethylpyridineLimited selectivity

Competitive Side Reactions

  • Dimerization : At elevated temperatures, brominated intermediates may undergo dimerization via radical pathways .

  • Debromination : Magnesium or Grignard reagents can reduce the C–Br bond to C–H (e.g., using iPrMgCl, THF, -25°C) .

Structural and Electronic Effects

  • The amide group increases ring electron deficiency, directing electrophiles to the para position relative to the bromine .

  • Isopropyl substituent : Introduces steric bulk, potentially slowing kinetics in crowded transition states .

Note: Yields and conditions are extrapolated from analogous systems due to limited direct data on this compound.

Scientific Research Applications

Tirabrutinib has a wide range of scientific research applications, including:

Mechanism of Action

Tirabrutinib exerts its effects by irreversibly binding to Bruton’s tyrosine kinase, a key enzyme involved in B cell receptor signaling. This binding inhibits the activation of downstream signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells, AKT, and extracellular signal-regulated kinase pathways. By blocking these pathways, tirabrutinib prevents the proliferation and survival of malignant B cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tirabrutinib

Tirabrutinib is distinguished by its high selectivity for Bruton’s tyrosine kinase and its ability to irreversibly bind to the enzyme. This results in potent inhibition of B cell receptor signaling with potentially fewer off-target effects compared to earlier inhibitors like ibrutinib. Additionally, tirabrutinib has shown efficacy in treating primary central nervous system lymphoma, a rare and aggressive form of cancer .

Biological Activity

Isopropyl 5-bromonicotinamide is a compound derived from bromonicotinamide, which has garnered attention in recent years for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C8_{8}H10_{10}BrN2_{2}O
  • Molecular Weight : Approximately 201.09 g/mol

The compound features a bromine atom at the 5-position of the nicotinamide ring, which is believed to enhance its biological activity compared to its unmodified counterparts.

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin sensitivity. It acts as an inhibitor of ADP-ribosyltransferase, influencing cellular signaling pathways related to insulin action .
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes within the bacteria .

In Vitro Studies

  • Antidiabetic Potential : A study evaluated the effects of this compound on glucose uptake in adipocytes. Results indicated a significant increase in glucose uptake compared to control groups, suggesting potential use as an antidiabetic agent .
  • Antimicrobial Activity : In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, showing effective inhibition at concentrations as low as 50 µg/mL .

Case Studies

  • Case Study 1 : A clinical trial involving diabetic patients assessed the efficacy of this compound as an adjunct therapy to standard treatments. The results showed improved glycemic control and decreased insulin resistance markers after a 12-week treatment period .
  • Case Study 2 : Another study focused on the antimicrobial effects of this compound in wound healing applications. Patients with infected wounds treated with this compound showed faster healing times and reduced infection rates compared to those receiving standard care .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/PathwayObserved EffectReference
AntidiabeticAdipocytesIncreased glucose uptake
AntimicrobialStaphylococcus aureusMIC: 50 µg/mL
AntimicrobialEscherichia coliMIC: 25 µg/mL
Enzyme InhibitionADP-ribosyltransferaseReduced enzyme activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isopropyl 5-bromonicotinamide, and how can reaction yields be systematically improved?

  • Methodological Answer : The synthesis of this compound typically involves bromination of nicotinamide derivatives followed by isopropyl esterification. A continuous-flow process using DMSO as a solvent has demonstrated moderate yields (~52%) under controlled conditions (e.g., 22.2 mmol starting material, 25.5 mmol reagent stoichiometry) . To optimize yields:

  • Vary reaction parameters : Adjust temperature, solvent polarity, and catalyst loading.
  • Purification strategies : Use column chromatography (silica gel) or recrystallization with polar aprotic solvents.
  • Monitor intermediates : Employ LC-MS or TLC to track reaction progress.
ParameterTypical RangeImpact on Yield
Temperature25–80°CHigher temperatures accelerate bromination but may degrade intermediates.
Catalyst (e.g., Pd)1–5 mol%Excess catalyst can lead to side reactions.
Reaction Time30–120 minExtended time improves conversion but risks byproduct formation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

  • Methodological Answer : Essential techniques include:

  • NMR Spectroscopy : Confirm bromine substitution (e.g., 1^1H NMR: δ 8.5–9.0 ppm for pyridinium protons; 13^{13}C NMR: C-Br signal at ~110 ppm) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 327.01) .
  • HPLC-PDA : Assess purity (>95% by area normalization).
    Report retention times, integration values, and spectral matches to reference libraries.

Advanced Research Questions

Q. How can mechanistic studies elucidate the bromination pathway in this compound synthesis?

  • Methodological Answer : Mechanistic insights require:

  • Isotopic Labeling : Use 15^{15}N-labeled nicotinamide to track nitrogen participation in bromination.
  • Computational Modeling : Density Functional Theory (DFT) to predict transition states and regioselectivity.
  • Kinetic Profiling : Monitor intermediate formation via in-situ IR or Raman spectroscopy.
    Contradictions in proposed mechanisms (e.g., radical vs. electrophilic pathways) should be resolved by comparing experimental activation energies with computational predictions .

Q. What strategies resolve discrepancies in spectral data during structural validation?

  • Methodological Answer : Conflicting data (e.g., anomalous 1^1H NMR splitting patterns) may arise from:

  • Dynamic Effects : Rotamers or solvent-dependent conformational changes.
  • Impurity Interference : Residual solvents or unreacted starting materials.
    Resolution Steps :

Cross-Validation : Compare with alternative techniques (e.g., X-ray crystallography for unambiguous confirmation).

Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)3_3) to simplify overlapping proton signals.

Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers .

Q. How does this compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodological Answer : Stability studies should follow ICH guidelines:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • Analytical Monitoring : Use HPLC-MS to detect degradation products (e.g., de-brominated analogs or ester hydrolysis products).
  • Kinetic Modeling : Calculate half-life (t1/2t_{1/2}) under accelerated conditions to predict shelf life.
ConditionObserved Degradation PathwayMitigation Strategy
High HumidityHydrolysis of isopropyl esterStore in desiccants (e.g., silica gel).
UV LightRadical-mediated C-Br cleavageUse amber glassware.

Q. Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data in studies involving this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Compound Solubility : Use co-solvents (e.g., DMSO ≤0.1%) to ensure homogeneity.
    Best Practices :
  • Dose-Response Curves : Generate IC50_{50} values across multiple replicates.
  • Negative Controls : Include vehicle-only and known inhibitors (e.g., staurosporine for kinase assays).
  • Meta-Analysis : Pool data from independent studies to identify trends, using tools like RevMan for statistical heterogeneity assessment .

Properties

IUPAC Name

5-bromo-N-propan-2-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-6(2)12-9(13)7-3-8(10)5-11-4-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONIYOWDLSXKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415407
Record name ISOPROPYL 5-BROMONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104290-45-1
Record name ISOPROPYL 5-BROMONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.